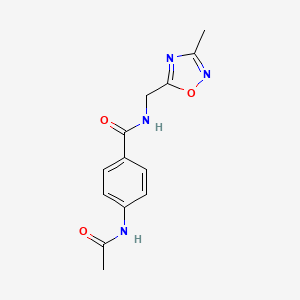

4-acetamido-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide

Description

4-Acetamido-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide is a benzamide derivative featuring a 4-acetamido substitution on the aromatic ring and a 3-methyl-1,2,4-oxadiazole moiety linked via a methylene group to the amide nitrogen. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for metabolic stability and bioisosteric properties, often replacing ester or amide groups in medicinal chemistry .

Properties

IUPAC Name |

4-acetamido-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3/c1-8-15-12(20-17-8)7-14-13(19)10-3-5-11(6-4-10)16-9(2)18/h3-6H,7H2,1-2H3,(H,14,19)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGJVOZVQGYCID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)C2=CC=C(C=C2)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide typically involves the following steps:

Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the benzamide group: This step involves the reaction of the oxadiazole intermediate with a benzoyl chloride derivative in the presence of a base such as triethylamine.

Acetylation: The final step involves acetylation of the amine group using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

4-acetamido-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

Materials Science: Use in the development of novel materials with specific electronic or optical properties.

Biological Research: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-acetamido-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The acetamido and benzamide groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, 4-acetamido-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide is compared with structurally analogous compounds from recent literature (Table 1).

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Key Observations

Oxadiazole vs. Isoxazole: The 1,2,4-oxadiazole ring (as in the target compound) offers greater metabolic stability than isoxazole derivatives due to reduced susceptibility to enzymatic hydrolysis .

Linker and Substituent Effects :

- A methylene linker (target compound) provides flexibility compared to rigid thioether linkers (e.g., ), which may influence binding pocket accommodation.

- Electron-withdrawing groups (e.g., trifluoromethyl in ) increase lipophilicity and may enhance membrane permeability.

Biological Activity :

- Compounds with 3-methyl-1,2,4-oxadiazole (target compound and ) are frequently explored for protease inhibition or kinase modulation due to their balanced hydrophobicity and stability .

- Thioether-linked analogs (e.g., ) show broader therapeutic applications (e.g., anticancer, antiviral) but may suffer from faster metabolic clearance.

Research Findings and Data

Spectroscopic and Computational Insights

- HRMS Data : The target compound’s theoretical mass (e.g., m/z 457.1029 in ) aligns with analogs containing trifluoromethyl or pyrazole groups, confirming structural integrity.

- IR Spectroscopy : Peaks near 1680 cm⁻¹ (C=O stretch) and 3364 cm⁻¹ (N-H stretch) are consistent with benzamide and acetamido functionalities .

Thermochemical Stability

Density-functional theory (DFT) studies suggest that exact-exchange terms in functional groups (e.g., oxadiazole) improve thermochemical accuracy, with deviations <2.4 kcal/mol in atomization energies .

Biological Activity

4-acetamido-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide (hereafter referred to as compound A) is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. The structure of compound A includes an acetamido group and an oxadiazole moiety, both of which are known for their pharmacological importance. This article delves into the biological activity of compound A, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Compound A has the following molecular formula: , with a molecular weight of 284.31 g/mol. The presence of the oxadiazole ring is significant as it contributes to the compound's biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 284.31 g/mol |

| IUPAC Name | 4-acetamido-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide |

The biological activity of compound A is primarily attributed to its interaction with various molecular targets within biological systems. The oxadiazole group is known to interact with enzymes and receptors, potentially leading to inhibition or modulation of specific biological pathways. For example, compounds containing oxadiazole derivatives have shown antimicrobial and anti-inflammatory properties due to their ability to disrupt microbial cell walls and modulate inflammatory responses.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds related to or including oxadiazole derivatives. For instance, compounds similar to compound A have demonstrated significant activity against various bacterial strains.

Case Study:

In a study assessing the antimicrobial efficacy of similar oxadiazole derivatives, it was found that compounds exhibited Minimum Inhibitory Concentration (MIC) values ranging from 3.12 μg/mL to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, with compound A potentially showing comparable or enhanced activity due to structural similarities .

Anti-inflammatory Activity

The anti-inflammatory potential of compound A can be inferred from its structural components. Acetamido groups are often associated with anti-inflammatory effects in medicinal chemistry.

Research Findings:

A related study indicated that acetamide derivatives could inhibit pro-inflammatory cytokines in vitro, suggesting that compound A may also possess similar anti-inflammatory properties .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications in the oxadiazole ring and acetamido group significantly influence the biological activity of compounds.

| Modification | Effect on Activity |

|---|---|

| Methyl group on oxadiazole | Enhanced antimicrobial activity |

| Variation in acetamido substitution | Altered anti-inflammatory response |

Comparative Analysis

Comparative studies with other oxadiazole-containing compounds reveal that slight variations in structure can lead to significant differences in biological efficacy.

| Compound Name | MIC (μg/mL) against S. aureus | Anti-inflammatory Activity |

|---|---|---|

| Compound A | TBD | TBD |

| Ethyl 4-{2-[2-(1,2,4-oxadiazol-5-YL)phenoxy]acetamido}benzoate | 6.25 | Moderate |

| N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamides | 3.12 | High |

Q & A

Q. What are the optimal synthetic routes for 4-acetamido-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of the oxadiazole ring and subsequent coupling with the benzamide moiety. Key considerations include:

- Reagent Selection : Use catalysts like palladium on carbon (Pd/C) for hydrogenation or sodium hydride (NaH) for substitution reactions .

- Solvent and Temperature : Reactions in aprotic solvents (e.g., dimethylformamide) under reflux (~90°C) improve yields .

- Analytical Validation : Monitor intermediates via NMR (e.g., ¹H/¹³C) and mass spectrometry (MS) to confirm structural integrity .

- Side Reaction Mitigation : Controlled pH and inert atmospheres (N₂/Ar) prevent unwanted oxidation or hydrolysis .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., acetamido protons at δ ~2.1 ppm, oxadiazole carbons at δ ~160–170 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .

- HPLC-Purity Analysis : Ensures >95% purity using C18 columns with acetonitrile/water gradients .

Q. How can structure-activity relationship (SAR) studies be designed to explore its bioactivity?

- Structural Analog Synthesis : Modify substituents on the oxadiazole or benzamide moieties (e.g., methyl → halogen or aryl groups) .

- In Vitro Assays : Test analogs against enzyme targets (e.g., kinases) using fluorescence polarization or calorimetry .

- Data Correlation : Compare IC₅₀ values with computational parameters (e.g., LogP, polar surface area) to identify pharmacophores .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data, such as discrepancies between computational predictions and in vitro results?

- Multi-Method Validation : Cross-check docking results (e.g., AutoDock Vina) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- Error Analysis : Quantify uncertainties in computational models (e.g., force field inaccuracies) and experimental replicates .

- Dynamic Simulations : Use molecular dynamics (MD) to assess ligand-protein binding stability over time .

Q. What advanced computational methods are suitable for studying its interaction with biological targets?

- Molecular Docking : Predict binding modes to enzymes (e.g., cyclooxygenase-2) using Glide or GOLD software .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Model electronic interactions at active sites (e.g., oxadiazole π-stacking with aromatic residues) .

- AI-Driven Optimization : Integrate COMSOL Multiphysics with machine learning to simulate reaction pathways and optimize synthesis .

Q. How can researchers design experiments to investigate its mechanism of action in complex biological systems?

- Proteomics/Transcriptomics : Use CRISPR-Cas9 knockout libraries or SILAC (stable isotope labeling) to identify affected pathways .

- Metabolite Profiling : LC-MS/MS tracks downstream metabolites in cell lysates or serum .

- In Vivo Imaging : Radiolabel the compound (e.g., ¹⁸F isotope) for PET/CT studies in disease models .

Q. What strategies are effective for optimizing its pharmacokinetic (PK) properties?

- LogP Adjustment : Introduce hydrophilic groups (e.g., sulfonamides) to enhance solubility .

- Metabolic Stability Assays : Use liver microsomes to identify vulnerable sites (e.g., oxadiazole ring oxidation) .

- Prodrug Design : Mask polar groups (e.g., acetamido) with ester linkages for improved bioavailability .

Key Methodological Recommendations

- Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize reaction parameters (temperature, solvent ratio, catalyst loading) .

- Data Reproducibility : Archive raw spectral data (NMR, MS) in repositories like PubChem or Zenodo for peer validation .

- Ethical Reporting : Disclose negative results (e.g., failed synthetic routes) to avoid redundancy in literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.